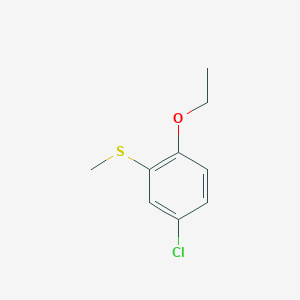

3-Chloro-6-ethoxyphenyl methyl sulfide

Description

General Overview of Organosulfur Chemistry in Contemporary Research

Organosulfur chemistry, the study of organic compounds containing sulfur, is a cornerstone of modern chemical science. wikipedia.org These compounds are not only ubiquitous in nature, found in essential amino acids like cysteine and methionine, but are also pivotal in a wide array of synthetic applications. wikipedia.orgbritannica.com The unique ability of sulfur to exist in various oxidation states contributes to the rich and diverse reactivity of organosulfur molecules, making them invaluable building blocks in organic synthesis. nih.gov

Contemporary research in organosulfur chemistry is vibrant and expansive, with applications spanning pharmaceuticals, materials science, and chemical biology. nih.gov Scientists are continuously exploring novel methods for the synthesis of organosulfur compounds and investigating their potential in creating new materials with tailored properties. nih.govacs.org The development of catalysts and reagents for efficient carbon-sulfur bond formation remains an active area of investigation, driven by the need for sustainable and atom-economical synthetic routes. acs.org

The Role of Chlorinated and Ethoxylated Aromatics in Chemical Synthesis and Materials Science

The introduction of chlorine and ethoxy groups onto aromatic rings significantly influences the electronic properties and reactivity of the parent molecule, opening up a vast chemical space for the design of new functional materials and synthetic intermediates.

Chlorinated aromatics are crucial intermediates in the production of a wide range of chemicals, including dyes, pharmaceuticals, and agrochemicals. jalsnet.comisca.me The presence of a chlorine atom can enhance the biological activity of a molecule and provides a reactive handle for further chemical transformations, such as cross-coupling reactions. jalsnet.comafirm-group.com The chlorination of aromatic compounds is a fundamental transformation in organic synthesis, with various methods developed to achieve this with high efficiency and selectivity. jalsnet.comisca.meorganic-chemistry.org

Ethoxylated aromatics , on the other hand, are widely recognized for their role in materials science, particularly in the formulation of surfactants and detergents. wikipedia.org The ethoxy group, with its repeating ethylene (B1197577) oxide units, imparts amphiphilic properties to the molecule, allowing it to function at the interface of different phases. wikipedia.org The degree of ethoxylation can be precisely controlled to tune the solubility and surface-active properties of the resulting material, making them suitable for a diverse range of applications, from household cleaning products to industrial processes. wikipedia.orgresearchgate.net

Specific Academic Relevance of 3-Chloro-6-ethoxyphenyl methyl sulfide (B99878) within Functionalized Aromatic Systems

While specific research on 3-Chloro-6-ethoxyphenyl methyl sulfide is not extensively documented in publicly available literature, its structure suggests significant academic interest due to the unique combination of three distinct functional groups on a single aromatic ring: a chloro group, an ethoxy group, and a methyl sulfide group. This trifunctional arrangement makes it a compelling subject for studies in several areas:

Synergistic Effects of Functional Groups: The interplay between the electron-withdrawing nature of the chlorine atom, the electron-donating character of the ethoxy group, and the versatile reactivity of the methyl sulfide moiety could lead to novel chemical properties and reactivity patterns.

Advanced Synthetic Intermediates: This compound can serve as a versatile building block for the synthesis of more complex molecules. Each functional group offers a potential site for selective modification, allowing for the construction of a diverse library of derivatives for applications in medicinal chemistry and materials science.

Probing Reaction Mechanisms: The well-defined substitution pattern on the aromatic ring provides an excellent model system for studying the mechanisms of various organic reactions, including electrophilic and nucleophilic aromatic substitutions, and cross-coupling reactions.

Current Research Landscape for Multifunctionalized Arenes

Multifunctionalized arenes, aromatic compounds bearing multiple and diverse functional groups, are at the forefront of modern chemical research. researchgate.net The ability to precisely install and manipulate different functionalities on a single aromatic scaffold is crucial for the development of new drugs, functional materials, and molecular probes. researchgate.net The current research landscape is characterized by a drive towards more efficient and sustainable synthetic methodologies, including C-H activation and late-stage functionalization, to access these complex molecules. wikipedia.org

The study of multifunctionalized arenes is inherently interdisciplinary, bridging organic synthesis, medicinal chemistry, and materials science. researchgate.netwikipedia.org Researchers are exploring how the spatial arrangement and electronic interplay of different functional groups can give rise to emergent properties, such as enhanced biological activity or unique photophysical characteristics. youtube.com The insights gained from studying compounds like this compound contribute to this broader understanding and pave the way for the rational design of next-generation functional molecules.

Synthetic Methodologies for this compound

The synthesis of the target compound, this compound, involves the strategic formation of an aryl methyl sulfide and the introduction of an ethoxy group onto the aromatic ring. These transformations can be achieved through several established synthetic routes, which can be broadly categorized into the construction of the aryl-sulfur bond and the formation of the ether linkage. The specific substitution pattern of the target molecule—a chlorine atom, an ethoxy group, and a methyl sulfide group on a benzene (B151609) ring—requires careful consideration of regioselectivity and functional group compatibility in the chosen synthetic pathway.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-3-11-8-5-4-7(10)6-9(8)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNGPMDHLMLJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 6 Ethoxyphenyl Methyl Sulfide

Reactions Involving the Sulfide (B99878) Moiety

The sulfide group in 3-Chloro-6-ethoxyphenyl methyl sulfide is a key site for chemical reactions. Its reactivity is influenced by the electron-donating ethoxy group and the electron-withdrawing chloro group on the aromatic ring.

Oxidation Reactions to Sulfoxides and Sulfones.acsgcipr.org

The oxidation of aryl methyl sulfides is a fundamental transformation that leads to the corresponding sulfoxides and, upon further oxidation, sulfones. acsgcipr.org These reactions are of significant interest due to the prevalence of sulfoxides and sulfones in biologically active molecules and as synthetic intermediates. A variety of oxidizing agents and catalytic systems have been developed for this purpose, with a focus on achieving high selectivity for the desired oxidation state. acsgcipr.orgnih.gov

For the oxidation of sulfides like this compound, careful control of reaction conditions is crucial to prevent over-oxidation to the sulfone when the sulfoxide (B87167) is the target product. nih.gov This can be managed by controlling the stoichiometry of the oxidant, the mode of addition, and reaction monitoring. acsgcipr.org

Commonly used oxidizing agents include hydrogen peroxide, peroxy acids, and hypervalent iodine compounds. nih.govacs.org Metal catalysts are often employed to enhance the reaction rate and selectivity. acsgcipr.org The choice of oxidant and catalyst can significantly influence the outcome of the reaction.

The mechanism of sulfide oxidation often involves the electrophilic attack of an oxygen atom from the oxidizing agent on the sulfur atom of the sulfide. nih.gov For instance, in oxidations using hydrogen peroxide, the reaction is thought to proceed via a direct attack of the peroxide oxygen on the sulfur. nih.gov

In a study on the oxidation of various aryl methyl sulfides using nitric acid and ferric bromide as a catalytic system, two potential mechanisms were proposed. nih.gov One pathway involves the formation of a ternary complex between the sulfide, ferric bromide, and the nitrate (B79036) ion. nih.gov The second proposed pathway involves a complex formed between the sulfide and nitric acid. nih.gov In both scenarios, nitrous acid is generated, which then leads to the formation of dinitrogen tetroxide (N₂O₄), the active oxidizing species in a catalytic cycle that consumes oxygen from the air. nih.gov The presence of electron-withdrawing groups on the aryl ring, similar to the chloro group in this compound, was found to necessitate the presence of the Lewis acid catalyst (FeBr₃) for the reaction to proceed efficiently. nih.gov

Table 1: Proposed Intermediates in the Catalytic Oxidation of Aryl Methyl Sulfides

| Proposed Intermediate | Description | Role in Catalytic Cycle |

| [Ar-S(CH₃)-FeBr₃-NO₃] Complex | Ternary complex between the sulfide, Lewis acid, and nitrate. | Precursor to the generation of HNO₂. |

| [Ar-S(CH₃)-HNO₃] Complex | Complex between the sulfide and nitric acid. | Alternative precursor to the generation of HNO₂. |

| N₂O₄ | Dinitrogen tetroxide | Active oxidizing species that transfers oxygen to the sulfide. |

This table is based on mechanistic proposals for the oxidation of aryl methyl sulfides and is presented here as a potential model for the oxidation of this compound.

The oxidation of prochiral sulfides, such as this compound, can lead to the formation of chiral sulfoxides. acsgcipr.org The development of stereoselective oxidation methods is a significant area of research. acs.org Chiral reagents and catalysts are employed to control the stereochemical outcome of the reaction, yielding one enantiomer of the sulfoxide in excess. tandfonline.com

Various catalytic systems have been developed for the asymmetric oxidation of sulfides. These often involve a chiral ligand coordinated to a metal center, which then directs the oxygen transfer from an achiral oxidant to the sulfide. tandfonline.com Titanium complexes with chiral diol ligands, for example, have been shown to be effective catalysts for the asymmetric oxidation of aryl alkyl sulfides, achieving high enantiomeric excesses (ee). acs.orgnih.gov The steric and electronic properties of both the sulfide and the chiral ligand play a crucial role in determining the level of enantioselectivity. tandfonline.com For instance, sterically bulky sulfides often lead to higher enantiopurities. tandfonline.com

Another approach involves the use of chiral oxaziridines as stoichiometric oxidants. tandfonline.comresearchgate.net These reagents can deliver an oxygen atom to the sulfide in a stereocontrolled manner.

Table 2: Examples of Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand/Reagent | Typical Oxidant | Reference |

| Titanium Complex | Chiral Diols (e.g., TADDOL derivatives) | Cumene hydroperoxide, t-Butyl hydroperoxide | acs.orgnih.gov |

| Iron Porphyrin Complex | Chiral Porphyrins | Iodosylbenzene | tandfonline.com |

| Chiral Oxaziridine | Camphorsulfonyl oxaziridines | N/A (Stoichiometric) | tandfonline.com |

This table provides examples of systems used for the asymmetric oxidation of sulfides and is relevant to the potential stereoselective oxidation of this compound.

Formation of Sulfonium (B1226848) Salts and Related Intermediates.google.com

The sulfur atom in this compound can act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium salts. nih.gov These salts are characterized by a positively charged sulfur atom bonded to three carbon substituents. thieme-connect.de

The formation of sulfonium salts can be achieved through various methods. nih.gov A common approach involves the reaction of a sulfide with an alkylating agent. google.com Alternatively, sulfoxides can be activated with reagents like triflic anhydride (B1165640) to generate highly electrophilic species that can then react with arenes or other nucleophiles. nih.govrsc.org Diaryliodonium salts can also be used to arylate sulfides. nih.gov

Sulfonium salts are valuable synthetic intermediates. nih.gov For instance, they can undergo reactions where the sulfide acts as a leaving group, facilitating nucleophilic substitution reactions. nih.gov

C-S Bond Cleavage Reactions

The carbon-sulfur bonds in this compound can be cleaved under specific reaction conditions. The cleavage of the C(aryl)-S bond or the C(methyl)-S bond can lead to different products and is a subject of synthetic interest.

Visible-light photoredox catalysis has emerged as a method for C-S bond cleavage in thioethers under neutral conditions. unipr.it This approach can generate carbocations that can then participate in C-C or C-heteroatom bond-forming reactions. unipr.it Another strategy involves the use of halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) to mediate the selective cleavage of C(sp³)-S bonds. organic-chemistry.org The selectivity of cleavage can depend on the nature of the alkyl group attached to the sulfur. organic-chemistry.org Oxidative conditions, such as reaction with hydrogen peroxide, can also promote C-S bond cleavage in certain thiols and dithioethers. rsc.org

Rearrangement Reactions (e.g., Sigmatropic Rearrangements of Sulfilimines as related to methyl sulfides)

While direct sigmatropic rearrangements of this compound itself are not commonly reported, related aryl methyl sulfides can be converted into species that undergo such rearrangements. For example, sulfilimines, which can be prepared from sulfides, are known to undergo tandfonline.comacs.org-sigmatropic rearrangements.

More relevant to the reactivity of the corresponding sulfoxide, aryl sulfoxides can participate in Pummerer-type reactions that can be followed by sigmatropic rearrangements. For instance, the reaction of an aryl sulfoxide with a phenol (B47542) in the presence of an activating agent like trifluoroacetic anhydride can lead to the formation of a biaryl through a acs.orgacs.org-sigmatropic rearrangement of a phenoxy-substituted sulfonium intermediate. nih.gov This type of reactivity highlights how the sulfide moiety, once oxidized, can be used to construct new carbon-carbon bonds. nih.gov There are also instances of sulfoxide-induced sigmatropic rearrangements in vinyl sulfoxides derived from methyl sulfides. rsc.org

Reactions Involving the Aromatic Chlorine Substituent

The chlorine atom on the aromatic ring is a key site for synthetic modification. Its reactivity is influenced by the electronic contributions of the other substituents: the electron-donating ethoxy group and the methyl sulfide group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling on Chlorinated Aromatics)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. libretexts.orgyoutube.com While aryl bromides and iodides are more reactive, significant advancements have enabled the use of more cost-effective and abundant aryl chlorides. organic-chemistry.org

The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com The oxidative addition of the aryl chloride to a Pd(0) complex is often the rate-limiting step and is more challenging for electron-rich aryl chlorides like this compound due to the strong C-Cl bond.

To overcome this hurdle, specialized catalytic systems are employed. These typically feature bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)3, PCy3, SPhos) or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgnih.gov These ligands stabilize the palladium center and promote the oxidative addition step. While no specific Suzuki coupling of this compound has been detailed, the table below presents conditions used for structurally similar electron-rich or heteroaromatic aryl chlorides, which would be applicable.

| Aryl Chloride | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 / PCy3 | K3PO4 | Toluene | 100 | 98 | organic-chemistry.org |

| 2-Chlorothiophene | Phenylboronic acid | [PdCl(C3H5)]2 / Tedicyp | K3PO4 | Toluene | 100 | 91 | researchgate.net |

| 4-Chloro-N,N-dimethylaniline | Phenylboronic acid | Pd2(dba)3 / P(t-Bu)3 | K3PO4 | Dioxane | 80 | 95 | organic-chemistry.org |

| Benzyl Chloride | Potassium vinyltrifluoroborate | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 60 | 85 | harvard.edu |

This table is representative of conditions for related compounds, as specific data for this compound is not available.

Reductive Dehalogenation Strategies

Reductive dehalogenation, or hydrodechlorination, is the process of replacing a chlorine atom with a hydrogen atom. This transformation is commonly achieved through catalytic hydrogenation. sci-hub.se

A widely used method involves heterogeneous catalysis with palladium on a carbon support (Pd/C) and a source of hydrogen. sci-hub.seorganic-chemistry.org The hydrogen source can be hydrogen gas (H2), often under atmospheric or elevated pressure, or a transfer agent like ammonium (B1175870) formate (B1220265), sodium hypophosphite, or 2-propanol. organic-chemistry.orgufl.eduutrgv.edu The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol (B145695), and a base like sodium bicarbonate or triethylamine (B128534) may be added to neutralize the HCl byproduct. sci-hub.se

These methods are often chemoselective, allowing for the reduction of the aryl chloride in the presence of other functional groups. sci-hub.seorganic-chemistry.org For instance, catalytic transfer hydrogenation with ammonium formate and Pd/C is known for its high efficiency and selectivity. utrgv.edu Given the stability of the ethoxy and methyl sulfide groups under these neutral to mildly basic reductive conditions, these strategies are expected to be effective for converting this compound into 2-ethoxyphenyl methyl sulfide.

Reactions Involving the Ethoxy Group

The ethoxy group offers another handle for chemical modification, primarily through cleavage of the ether bond or, less commonly, through reactions at the ethyl chain.

Ether Cleavage and Derivatization

Aryl alkyl ethers, such as the ethoxy moiety in the target compound, can be cleaved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.calibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (a neutral alcohol). masterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile and attacks the electrophilic carbon of the alkyl group in an SN2-type mechanism. masterorganicchemistry.compressbooks.pub

This process results in the formation of a phenol and an alkyl halide. ucalgary.ca In the case of this compound, cleavage with HI would yield 2-chloro-5-(methylthio)phenol and iodoethane. The C(aryl)-O bond remains intact because sp²-hybridized carbons are resistant to SN2 attack. masterorganicchemistry.com Diaryl ethers are generally resistant to cleavage by these methods. libretexts.org

Transformations at the Aliphatic Portion of the Ethoxy Moiety

Direct chemical transformation of the aliphatic ethyl portion of the ethoxy group without cleaving the ether linkage is challenging and less common. Such reactions would require selective C-H bond activation or oxidation at the ethyl group while preserving the rest of the molecule's functionality.

One potential, though specialized, approach is selective dealkylation. Certain catalysts, such as modified zeolites, can selectively remove alkyl groups with two or more carbons from an aromatic ring, while leaving methyl groups intact. google.com This process, however, is a dealkylation (cleavage) rather than a functionalization. Research into the selective dealkylation of alkyl polycyclic aromatic hydrocarbons has been explored for upgrading heavy oils, demonstrating that such transformations are possible under specific catalytic conditions. rsc.org

Direct functionalization, such as hydroxylation or halogenation at the ethyl group, is not a standard transformation and would likely require the development of highly specific, modern catalytic methods. General synthetic routes, such as those involving Grignard reagents or epoxides to build carbon chains, are typically employed for creating such structures from simpler precursors rather than modifying an existing ethoxy group. youtube.com

Electrophilic Aromatic Substitution Patterns on the Substituted Phenyl Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is determined by the cumulative directing effects of the three substituents: the chloro group (-Cl), the ethoxy group (-OC2H5), and the methyl sulfide group (-SCH3). The interplay of their inductive and resonance effects dictates the positions at which an incoming electrophile will preferentially attack.

In contrast, the ethoxy group is a strongly activating, ortho-para directing group. libretexts.orgyoutube.comorganicchemistrytutor.com The oxygen atom of the ethoxy group possesses lone pairs that can be readily donated into the aromatic ring via a strong resonance effect (+R). youtube.comorganicchemistrytutor.com This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule much more reactive towards electrophiles than benzene. organicchemistrytutor.comlumenlearning.com The inductive effect of the electronegative oxygen is present but is overshadowed by the powerful resonance effect. organicchemistrytutor.com

The methyl sulfide group (-SCH3) is also considered an activating, ortho-para director. youtube.comyoutube.com Similar to the ethoxy group, the sulfur atom has lone pairs that can participate in resonance with the aromatic ring, thereby increasing its nucleophilicity. youtube.com However, the activating effect of the methyl sulfide group is generally considered to be moderate, as the 3p orbitals of sulfur have a less effective overlap with the 2p orbitals of the carbon atoms in the benzene ring compared to the 2p-2p overlap in the case of oxygen. youtube.com

When these three substituents are present on the same ring, their directing effects must be considered in concert. In this compound, the ethoxy and methyl sulfide groups are activating and will direct incoming electrophiles to the positions ortho and para to them. The chloro group, while deactivating, will also direct to its ortho and para positions. The positions on the ring are numbered starting from the carbon bearing the methyl sulfide group as 1, the ethoxy group at 2, and the chloro group at 5. The available positions for substitution are 3, 4, and 6.

The directing effects of the individual substituents can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -SCH3 | 1 | Activating (moderate) | Ortho, Para |

| -OC2H5 | 2 | Activating (strong) | Ortho, Para |

| -Cl | 5 | Deactivating (weak) | Ortho, Para |

Considering the positions of the existing substituents, the directing influences on the available carbons (3, 4, and 6) are:

Position 3: Ortho to the ethoxy group and meta to both the methyl sulfide and chloro groups.

Position 4: Para to the methyl sulfide group, meta to the ethoxy group, and ortho to the chloro group.

Position 6: Ortho to the methyl sulfide group and meta to both the ethoxy and chloro groups.

The powerful activating and ortho-directing effect of the ethoxy group will strongly favor substitution at position 3. The activating effect of the methyl sulfide group will direct towards positions 4 (para) and 6 (ortho). The ortho-directing effect of the chloro group will also favor position 4. In cases of competing directing effects, the more strongly activating group typically governs the regioselectivity. uomustansiriyah.edu.iqmsu.edu Therefore, substitution at position 3, which is ortho to the strongly activating ethoxy group, is expected to be a major outcome. Substitution at position 4 is also plausible due to the combined ortho-directing effect of the chloro group and the para-directing effect of the methyl sulfide group. Position 6 is ortho to the moderately activating methyl sulfide group but meta to the other two, likely making it a less favored site of attack.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Chloro 6 Ethoxyphenyl Methyl Sulfide

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Absorption Properties

The study of a molecule's electronic absorption properties, typically conducted using Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the molecule. When UV or visible light is passed through a solution of the compound, the energy absorbed corresponds to the promotion of electrons from lower energy orbitals (like the highest occupied molecular orbital, or HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, or LUMO).

For 3-Chloro-6-ethoxyphenyl methyl sulfide (B99878), the UV-Vis spectrum is expected to exhibit absorption bands characteristic of its aromatic system and the influence of its substituents: the chloro, ethoxy, and methyl sulfide groups. The benzene (B151609) ring itself has characteristic π → π* transitions. The presence of auxochromes like the ethoxy and methyl sulfide groups, which possess non-bonding electrons, and the chloro group, are anticipated to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

A hypothetical UV-Vis analysis in a solvent like ethanol (B145695) would likely reveal these characteristic absorptions. The specific wavelengths (λmax) and molar absorptivities (ε) would be key identifiers.

Table 1: Hypothetical Electronic Absorption Data for 3-Chloro-6-ethoxyphenyl methyl sulfide

| Solvent | λmax 1 (nm) | ε1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | ε2 (L mol⁻¹ cm⁻¹) | Transition Type |

| Ethanol | ~210 | ~8000 | ~280 | ~1500 | π → π* |

Note: This data is illustrative and represents typical values for substituted aromatic ethers and thioethers.

Correlation with Molecular Electronic Structure

The electronic absorption spectrum is directly correlated with the molecular electronic structure. The energy of the absorbed light is inversely proportional to its wavelength, and this energy corresponds to the energy gap between the ground and excited electronic states of the molecule. Theoretical calculations, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and complement the experimental UV-Vis data. These calculations can help assign the observed absorption bands to specific electronic transitions, such as those involving the π-system of the benzene ring and the non-bonding orbitals of the sulfur and oxygen atoms. The HOMO-LUMO gap, in particular, is a critical parameter that can be correlated with the lowest energy absorption band in the UV-Vis spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy.

Precise Molecular Formula Determination

Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₉H₁₁ClOS. The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S).

Table 2: Theoretical Exact Mass Calculation for C₉H₁₁ClOS

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 9 | 12.000000 | 108.000000 |

| Hydrogen | ¹H | 11 | 1.007825 | 11.086075 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |

| Total | 202.021814 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecular ion.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the precise mass of the molecular ion, mass spectrometry also causes the molecule to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the molecule's structure. For this compound, key fragmentation pathways could include:

Loss of the ethyl group: A fragmentation resulting in the loss of a C₂H₅ radical (29 Da) from the ethoxy group.

Loss of the methyl group: Cleavage of the methyl group from the sulfide, resulting in the loss of a CH₃ radical (15 Da).

Cleavage of the C-S bond: Fragmentation at the bond between the aromatic ring and the sulfur atom.

Loss of small neutral molecules: Such as the loss of ethene (H₂C=CH₂) from the ethoxy group.

Analysis of the precise masses of these fragments would further corroborate the proposed structure.

Single-Crystal X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

Precise Determination of Molecular Geometry and Conformation in the Solid State

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

This analysis would definitively establish:

The bond lengths of all covalent bonds (e.g., C-Cl, C-O, C-S, C-C in the aromatic ring).

The bond angles between atoms (e.g., C-O-C angle of the ether, C-S-C angle of the thioether).

The torsion angles, which describe the conformation of the ethoxy and methyl sulfide groups relative to the plane of the benzene ring.

The planarity of the phenyl ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Illustrative value |

| b (Å) | Illustrative value |

| c (Å) | Illustrative value |

| β (°) | Illustrative value |

| Volume (ų) | Illustrative value |

| Z | 4 |

| R-factor | < 0.05 |

Note: This data is hypothetical and represents the type of information obtained from a single-crystal XRD experiment.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient Analysis)

Detailed research on the intermolecular interactions of this compound using techniques such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis is not extensively available in the reviewed literature. However, the principles of these analyses can be applied to understand the expected interactions within its crystal structure.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. For a molecule like this compound, the Hirshfeld surface would be generated by partitioning the crystal electron density into molecular fragments. The analysis would likely reveal the following key interactions:

C-H···π Interactions: The presence of the phenyl ring would facilitate C-H···π interactions, where hydrogen atoms from neighboring molecules interact with the electron-rich aromatic system.

Halogen Bonding (C-Cl···X): The chlorine atom is a potential halogen bond donor, capable of forming interactions with electronegative atoms (X) such as oxygen or another chlorine on an adjacent molecule. These would appear as distinct, sharp spikes in the fingerprint plot.

C-H···O and C-H···S Interactions: The ether oxygen and sulfide sulfur atoms can act as hydrogen bond acceptors, leading to weak C-H···O and C-H···S interactions that contribute to the crystal's stability.

Reduced Density Gradient (RDG) analysis complements Hirshfeld surface analysis by providing a visual representation of non-covalent interactions in real space. The RDG vs. sign(λ₂)ρ plot would identify regions of varying interaction strength:

Strong Attractive Interactions (Hydrogen Bonds): Would appear as spikes in the low-density, negative sign(λ₂)ρ region.

Weak van der Waals Interactions: Would be characterized by broad regions in the low-density, near-zero sign(λ₂)ρ area.

Steric Repulsion: Would be indicated by spikes in the high-density, positive sign(λ₂)ρ region, particularly around the bulky chloro and ethoxy groups.

A hypothetical table summarizing the expected contributions of different intermolecular contacts from a Hirshfeld surface analysis is presented below.

| Interaction Type | Expected Contribution (%) | Key Features in Fingerprint Plot |

| H···H | High | Large, scattered area |

| C-H···Cl/Cl···H | Moderate | Sharp, distinct wings |

| C-H···O/O···H | Moderate | Pointed spikes |

| C-H···C/C···H | Moderate | Diffuse wings |

| C-H···S/S···H | Low to Moderate | Less prominent spikes |

Studies of Crystal Packing and Polymorphism

The potential for polymorphism, the ability of a compound to exist in more than one crystal form, is plausible for this compound due to the conformational flexibility of the ethoxy and methyl sulfide groups. Different crystalline forms could arise from variations in the torsion angles of these side chains, leading to different packing arrangements and, consequently, different physicochemical properties such as melting point, solubility, and stability. Investigating polymorphism would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray diffraction and thermal analysis.

Without experimental data, any discussion of the specific packing motifs or polymorphic forms of this compound remains speculative.

Computational and Theoretical Investigations of 3 Chloro 6 Ethoxyphenyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like 3-Chloro-6-ethoxyphenyl methyl sulfide (B99878). These computational methods provide insights into the geometric and electronic structures, which are crucial for understanding the compound's behavior and potential applications.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule such as 3-Chloro-6-ethoxyphenyl methyl sulfide, which contains rotatable bonds, conformational analysis is also essential to identify the various stable conformers and their relative energies.

Density Functional Theory (DFT) is a widely used method in quantum chemistry for investigating the electronic structure of molecules. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net For more specific applications, such as studying charge-transfer excitations, the long-range corrected CAM-B3LYP functional may be employed.

The choice of basis set is also critical for the accuracy of the calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311G(d,p), are commonly used. The "d" and "p" in these designations refer to polarization functions, which are added to heavy and hydrogen atoms, respectively, to allow for more flexibility in the description of the electron density and to better account for the anisotropic shapes of atomic orbitals in a molecular environment. Larger basis sets, like 6-311G(d,p), generally provide more accurate results at a higher computational expense. spectroscopyonline.comnih.gov

Table 1: Commonly Used DFT Methods and Basis Sets for Organic Molecule Calculations

| Method/Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-31G(d) | A popular hybrid functional combined with a medium-sized basis set including polarization functions on heavy atoms. Often used for initial geometry optimizations. |

| B3LYP | 6-311G(d,p) | Provides a more accurate description of the electronic structure with a larger triple-zeta basis set and polarization functions on both heavy and hydrogen atoms. researchgate.netresearchgate.net |

| CAM-B3LYP | 6-311G(d,p) | A long-range corrected functional suitable for studying systems with significant charge-transfer character, used with a robust basis set. |

Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While it is computationally less demanding than more advanced methods, it does not account for electron correlation as effectively as DFT or post-Hartree-Fock methods. HF is often used for initial geometry optimizations or as a starting point for more sophisticated calculations.

Electronic Structure Analysis

Once the optimized geometry of this compound is obtained, its electronic properties can be investigated. This analysis provides valuable information about the molecule's reactivity, stability, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Significance of Frontier Molecular Orbitals

| Orbital | Significance |

|---|---|

| HOMO | The outermost orbital containing electrons. Its energy is an indicator of the molecule's electron-donating capability. |

| LUMO | The innermost orbital without electrons. Its energy reflects the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A key indicator of molecular stability and reactivity. researchgate.netresearchgate.net |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values; typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green usually denotes areas of neutral potential. Analysis of the MEP surface of this compound would allow for the identification of its most reactive sites.

An in-depth review of scientific literature reveals a notable absence of dedicated computational and theoretical investigations specifically targeting the chemical compound This compound . While computational studies, including the analysis of Non-Linear Optical (NLO) properties and Molecular Dynamics (MD) simulations, are prevalent for various organic molecules, this particular sulfide derivative does not appear to have been the subject of such focused research.

Searches for data on its dipole moment, polarizability, hyperpolarizabilities, and the correlation between its electronic structure and NLO response have not yielded any specific results. Similarly, information regarding Molecular Dynamics simulations, including conformational sampling, intermolecular interactions, and solvent effects for this compound, is not available in the reviewed scientific literature.

Consequently, it is not possible to provide a detailed article with the specific computational and theoretical findings as outlined in the user's request, due to the lack of published research on this compound.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 3 Chloro 6 Ethoxyphenyl Methyl Sulfide

Synthesis of Modified Sulfur Derivatives

The sulfur atom in 3-Chloro-6-ethoxyphenyl methyl sulfide (B99878) is a key site for chemical modification, primarily through oxidation and substitution reactions. These transformations alter the electronic properties and steric profile of the molecule.

Oxidation Products (Sulfoxides, Sulfones)

The oxidation of the sulfide moiety to a sulfoxide (B87167) and subsequently to a sulfone represents a fundamental transformation that significantly impacts the polarity and hydrogen bonding capacity of the parent compound.

3-Chloro-6-ethoxyphenyl methyl sulfoxide: The selective oxidation of 3-Chloro-6-ethoxyphenyl methyl sulfide to its corresponding sulfoxide can be achieved using a variety of oxidizing agents. A common and effective method involves the use of hydrogen peroxide in acetic acid, which provides a "green" and highly selective route to the sulfoxide under mild, transition-metal-free conditions. openstax.org Typically, the reaction is conducted by treating the sulfide with a controlled amount of hydrogen peroxide at room temperature. openstax.org The progress of the reaction can be monitored by thin-layer chromatography to prevent over-oxidation to the sulfone. openstax.org Another efficient system for this transformation is the use of molecular bromine as a catalyst in the presence of sodium nitrite (B80452) under an oxygen atmosphere, which can quantitatively convert methyl aryl sulfides to their sulfoxides. nih.gov

3-Chloro-6-ethoxyphenyl methyl sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide, yields the corresponding sulfone. Reagents such as excess hydrogen peroxide, often in the presence of a catalyst like niobium carbide, can drive the reaction to completion to form the sulfone. numberanalytics.com The use of urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640) in a solvent like ethyl acetate (B1210297) provides a metal-free method for the direct and efficient conversion of sulfides to sulfones. numberanalytics.com Biocatalytic methods, employing microorganisms such as Aspergillus ochraceus or Penicillium funiculosum, have also been shown to effectively oxidize alkyl aryl sulfides to their corresponding sulfones in high yields. pearson.com

A summary of these oxidation products is presented in Table 1.

| Starting Material | Product | Reagents |

| This compound | 3-Chloro-6-ethoxyphenyl methyl sulfoxide | H₂O₂/AcOH or Br₂/NaNO₂/O₂ |

| This compound | 3-Chloro-6-ethoxyphenyl methyl sulfone | Excess H₂O₂/NbC₂ or Urea-H₂O₂/Phthalic Anhydride |

| 3-Chloro-6-ethoxyphenyl methyl sulfoxide | 3-Chloro-6-ethoxyphenyl methyl sulfone | Various oxidizing agents (e.g., m-CPBA) |

Substitution at the Sulfur Atom

The sulfur atom of this compound possesses nucleophilic character, allowing for substitution reactions. numberanalytics.com Alkylation of the sulfide with alkyl halides can lead to the formation of ternary sulfonium (B1226848) salts. numberanalytics.com This reaction proceeds via an SN2 mechanism where the sulfur atom attacks the electrophilic carbon of the alkyl halide. The resulting sulfonium salt introduces a positive charge and increases the steric bulk around the sulfur center.

For instance, reaction with methyl iodide would yield (3-Chloro-6-ethoxyphenyl)(dimethyl)sulfonium iodide. The reactivity of the sulfur nucleophile is generally greater than that of an analogous oxygen ether, making this a selective transformation. numberanalytics.com

Modifications of the Aromatic Ring System

The benzene (B151609) ring of this compound is amenable to various modifications, including the introduction of new functional groups and the construction of fused ring systems.

Introduction of Additional Functionalities

The introduction of new substituents onto the aromatic ring is typically governed by the principles of electrophilic aromatic substitution (SEAr). pressbooks.pubnih.gov The regiochemical outcome of such reactions is directed by the existing substituents: the chloro, ethoxy, and methylthio groups. The ethoxy group (-OEt) is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. numberanalytics.com The methylthio group (-SMe) is also an activating, ortho-, para-director, though generally less so than the ethoxy group. The chloro group (-Cl) is a deactivating but ortho-, para-directing substituent due to the competing effects of inductive electron withdrawal and resonance electron donation. openstax.org

Given the substitution pattern of this compound, the positions open for substitution are C4 and C5. The directing effects of the existing groups would need to be carefully considered to predict the major product. For example, in a nitration reaction using a mixture of nitric and sulfuric acids, the nitro group would be expected to add at the positions most activated by the ethoxy and methylthio groups and least sterically hindered. libretexts.org Similarly, Friedel-Crafts acylation or alkylation could introduce acyl or alkyl groups, respectively, onto the aromatic ring, with the regioselectivity dictated by the interplay of the electronic and steric effects of the substituents. libretexts.org

Ring Annulation Reactions to Form Polycyclic Systems

Ring annulation reactions offer a powerful strategy to construct fused polycyclic systems from the this compound core. The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org For this to be applied to the target molecule, a suitable functional group, such as a ketone, would first need to be introduced onto the aromatic ring via a reaction like Friedel-Crafts acylation. The resulting ketone could then react with a methyl vinyl ketone under basic conditions to build a new cyclohexenone ring fused to the original aromatic system. wikipedia.org The specific isomer formed would depend on the position of the initial ketone functionality.

Other annulation strategies, such as [3+2] cycloadditions with appropriate reaction partners, could be envisioned for the synthesis of five-membered heterocyclic rings fused to the benzene core.

Transformations of the Ethoxy Group

The ethoxy group is a robust functional group, but it can be chemically transformed, most commonly through cleavage to a hydroxyl group.

The cleavage of the aryl-ether bond in this compound can be achieved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). nih.gov This reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, creating a good leaving group. The halide anion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the nucleophile will attack the less sterically hindered ethyl group in an SN2 fashion, leading to the formation of 2-chloro-5-(methylthio)phenol and ethyl halide. nih.gov The cleavage will not produce an aryl halide and ethanol (B145695) because the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack.

This transformation from an ethoxy to a hydroxyl group provides a handle for further functionalization, such as esterification or etherification at the newly formed phenolic position.

Chemical Modifications of the Alkyl Chain

The methyl sulfide moiety is a key site for initial functionalization. The sulfur atom can be readily oxidized to introduce new functional groups. Mild oxidation, for instance using one equivalent of an oxidizing agent like hydrogen peroxide or a peroxyacid such as m-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide to a sulfoxide. masterorganicchemistry.comyoutube.com Further oxidation with a stronger oxidizing agent or an excess of the mild oxidant can yield the corresponding sulfone. masterorganicchemistry.comyoutube.com

These transformations significantly alter the electronic and steric properties of the molecule. The introduction of oxygen atoms increases polarity and the potential for hydrogen bonding, which can have profound effects on solubility and interactions with biological targets.

Table 1: Oxidation of the Methyl Sulfide Group

| Starting Material | Reagent | Product | Oxidation State of Sulfur |

|---|---|---|---|

| This compound | m-CPBA (1 equiv.) | 3-Chloro-6-ethoxyphenyl methyl sulfoxide | +0 |

Beyond oxidation, the methyl group of the thioether can potentially be functionalized, although this is a more challenging transformation.

Cleavage and Re-functionalization

The ethoxy group represents another point of modification through ether cleavage. Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond to yield the corresponding phenol (B47542). libretexts.orglibretexts.orgyoutube.compressbooks.pubmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group. libretexts.orglibretexts.orgyoutube.compressbooks.pubmasterorganicchemistry.com

Table 2: Ether Cleavage and Potential Re-functionalization

| Starting Material | Reagent | Intermediate Product | Potential Subsequent Reaction | Example Product |

|---|---|---|---|---|

| This compound | HBr or HI | 2-Chloro-5-(methylthio)phenol | Alkylation with R-X | 3-Chloro-6-(alkoxy)phenyl methyl sulfide |

Exploiting the Chlorine Atom for Further Chemical Transformations

The chlorine atom on the aromatic ring is a key site for introducing significant structural diversity through a variety of cross-coupling and substitution reactions.

Conversion to Other Halogens (e.g., Bromination)

The chloro substituent can be exchanged for other halogens, such as bromine or iodine, through metal-mediated halogen exchange reactions. frontiersin.orgnih.gov For instance, reaction with a bromide source in the presence of a suitable catalyst, such as a nickel complex, can facilitate this transformation. frontiersin.orgnih.gov This halogen exchange can be advantageous as aryl bromides and iodides are often more reactive in subsequent cross-coupling reactions. The Finkelstein reaction, traditionally used for alkyl halides, has aromatic counterparts that can be employed for this purpose. frontiersin.orgnih.gov

Table 3: Halogen Exchange Reaction

| Starting Material | Reagents | Product |

|---|

Introduction of Diverse Carbon or Heteroatom Substituents

The chloro group serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation: Suzuki-Miyaura coupling with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

C-N Bond Formation: The Buchwald-Hartwig amination provides a powerful tool for introducing primary and secondary amines, anilines, and other nitrogen-containing heterocycles. organic-chemistry.orgnih.govnih.gov This is particularly valuable for modulating physicochemical properties and introducing potential points of interaction with biological targets.

C-O Bond Formation: While less common for aryl chlorides compared to bromides, under specific conditions, coupling with alcohols or phenols can be achieved to form diaryl or alkyl-aryl ethers.

These reactions dramatically expand the accessible chemical space from the this compound scaffold.

Table 4: Cross-Coupling Reactions at the Chlorine Position

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | 3-Aryl/Alkyl-6-ethoxyphenyl methyl sulfide |

Development of Compound Libraries for Structure-Property Relationship Studies

The derivatization strategies outlined above are ideally suited for the creation of compound libraries. By systematically varying the substituents at the sulfide, ether, and chloro positions, a matrix of related compounds can be synthesized. This parallel synthesis approach allows for the efficient exploration of structure-property relationships (SPR). nih.gov

For example, a library could be generated by first oxidizing the sulfide to the sulfoxide and sulfone. Each of these three core structures could then undergo ether cleavage followed by re-alkylation with a set of diverse alkyl groups. Finally, each of these resulting compounds could be subjected to a series of Suzuki or Buchwald-Hartwig coupling reactions.

The analysis of the properties of the compounds within such a library can provide valuable insights into how specific structural modifications influence key parameters. This data-driven approach is fundamental to the rational design of molecules with optimized characteristics for a given application.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| m-chloroperoxybenzoic acid (m-CPBA) |

| 3-Chloro-6-ethoxyphenyl methyl sulfoxide |

| 3-Chloro-6-ethoxyphenyl methyl sulfone |

| 2-Chloro-5-(methylthio)phenol |

| 3-Chloro-6-(alkoxy)phenyl methyl sulfide |

| 2-Chloro-5-(methylthio)phenyl acetate |

| 3-Bromo-6-ethoxyphenyl methyl sulfide |

| 3-Aryl/Alkyl-6-ethoxyphenyl methyl sulfide |

| 3-(N,N-Disubstituted-amino)-6-ethoxyphenyl methyl sulfide |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |

Potential Applications in Materials Science and Industrial Chemistry Non Biological

Application as a Building Block in Organic Synthesis

In the realm of organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. The reactivity of the chloro and methyl sulfide (B99878) groups, coupled with the directing effects of the ethoxy group, positions 3-Chloro-6-ethoxyphenyl methyl sulfide as a valuable intermediate.

The term "advanced organic molecules" encompasses a wide range of complex structures designed for specific functions, including but not limited to, polymers, dyes, and other performance chemicals. The chloro-substituent on the aromatic ring of this compound can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, and are instrumental in constructing complex molecular frameworks.

Furthermore, the methyl sulfide group can be oxidized to sulfoxide (B87167) or sulfone, which can then act as leaving groups or participate in further functionalization. This versatility allows for the stepwise and controlled assembly of intricate organic structures.

The journey from simple starting materials to a complex target molecule often involves a series of chemical transformations known as a multi-step synthesis. This compound can function as a crucial intermediate in such sequences. For instance, the ethoxy group can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, directing incoming groups to specific positions on the benzene (B151609) ring. This control is paramount in ensuring the correct final product is obtained in a multi-step synthesis.

The presence of multiple functional groups that can be manipulated under different reaction conditions allows for a divergent synthetic strategy, where a single intermediate like this compound can be used to generate a library of related compounds for screening in various applications.

Role in Novel Material Development

The development of new materials with tailored properties is a driving force in technological advancement. The electronic and structural features of this compound suggest its potential utility in the creation of novel functional materials.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light. These materials are critical for applications in optoelectronics and photonics, including frequency conversion and optical switching. The development of organic NLO materials often focuses on molecules with a high degree of conjugation and significant intramolecular charge transfer, typically achieved through a donor-pi-acceptor (D-π-A) architecture.

While this compound itself is not a classic D-π-A chromophore, it possesses key features that could be exploited in the synthesis of NLO-active molecules. The ethoxy group acts as an electron-donating group, while the chloro and methyl sulfide groups can be modified to introduce electron-withdrawing moieties or to extend the conjugated system. For example, the chloro group can be replaced by a stronger acceptor group via nucleophilic aromatic substitution or cross-coupling reactions, thereby creating a molecule with enhanced NLO properties. The sulfide linkage can also be part of the conjugated bridge in such systems.

Use as Ligands or Precursors in Catalysis

Catalysis is a fundamental pillar of the chemical industry, enabling efficient and selective chemical transformations. The design of effective ligands that can coordinate to metal centers is crucial for the development of active and selective catalysts.

The sulfur atom in the methyl sulfide group of this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. This allows the molecule to function as a ligand in homogeneous catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the substituents on the aromatic ring. The ethoxy group, being electron-donating, would increase the electron density on the sulfur atom, potentially enhancing its coordination ability.

Furthermore, the compound could serve as a precursor for the synthesis of more complex, multidentate ligands. For instance, additional coordinating groups could be introduced onto the aromatic ring to create chelating ligands that form more stable complexes with metal ions.

Contribution to Industrial Chemical Processes (Excluding Pharmaceutical Applications)

Beyond its role in the synthesis of specialty chemicals and materials, this compound may find applications in broader industrial chemical processes. For example, substituted aromatic sulfides are sometimes used as additives in polymers to enhance their thermal stability or flame retardancy. The presence of the chloro and ethoxy groups could modulate these properties.

In the context of agrochemical synthesis, while outside the strict definition of non-biological applications in terms of end-use, the synthesis of the active ingredients themselves falls within the realm of industrial chemistry. Molecules with similar substitution patterns are often intermediates in the production of herbicides, fungicides, and insecticides. The specific combination of functional groups in this compound makes it a plausible, though not definitively documented, intermediate for such applications.

Future Research Directions and Outlook for 3 Chloro 6 Ethoxyphenyl Methyl Sulfide

Development of Green and Sustainable Synthetic Methodologies

The synthesis of functionalized aromatic compounds is a focal point of modern organic chemistry. Future research on 3-Chloro-6-ethoxyphenyl methyl sulfide (B99878) should prioritize the development of environmentally benign synthetic routes. Key areas of investigation would include:

Catalytic C-S and C-Cl Bond Formations: Investigating novel transition-metal or organocatalytic systems for the efficient and selective construction of the aryl sulfide and aryl chloride moieties. This could involve exploring earth-abundant metal catalysts to minimize environmental impact.

Flow Chemistry Approaches: Utilizing continuous flow reactors could offer enhanced control over reaction parameters, improve safety, and facilitate scalability. This methodology is particularly suited for optimizing multi-step syntheses, potentially enabling a more streamlined production of the target molecule.

Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more sustainable alternatives, such as bio-based solvents, supercritical fluids, or even aqueous systems, would significantly enhance the green credentials of any synthetic protocol.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique substitution pattern of 3-Chloro-6-ethoxyphenyl methyl sulfide, featuring chloro, ethoxy, and methyl sulfide groups, presents a rich playground for exploring new chemical transformations. Future studies could focus on:

Selective Functionalization: Probing the differential reactivity of the chloro and methyl sulfide groups. For instance, developing conditions for selective cross-coupling reactions at the C-Cl bond while leaving the C-S bond intact, or vice versa.

Oxidation and Reduction Chemistry: Investigating the oxidation of the sulfide to sulfoxide (B87167) and sulfone derivatives, which could dramatically alter the electronic properties and potential applications of the molecule. Similarly, exploring reductive dechlorination pathways could open up new synthetic avenues.

Directed Metalation-Trapping: Utilizing the directing capabilities of the ethoxy and methyl sulfide groups to achieve regioselective lithiation or borylation of the aromatic ring, followed by trapping with various electrophiles to generate a library of novel derivatives.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics associated with the synthesis and transformations of this compound, the application of advanced in situ spectroscopic techniques is paramount. Future research should incorporate:

Process Analytical Technology (PAT): Employing techniques such as ReactIR (in situ FT-IR), Raman spectroscopy, and NMR spectroscopy to monitor the real-time concentration of reactants, intermediates, and products. This data is invaluable for optimizing reaction conditions and identifying transient species.

Kinetic Analysis: Performing detailed kinetic studies under various conditions to elucidate reaction mechanisms and build predictive models for synthetic outcomes.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The synergy between computational tools and experimental chemistry offers a powerful paradigm for accelerating discovery. For this compound, this could involve:

Predictive Modeling: Using machine learning algorithms trained on large chemical datasets to predict the physicochemical properties, spectral data, and potential biological activities of the compound and its derivatives.

Retrosynthetic Analysis: Employing AI-powered retrosynthesis software to propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist.

Virtual Screening: If a particular application is envisioned, virtual screening of libraries of related compounds could be performed to identify candidates with optimized properties.

Synergistic Experimental and Computational Research Initiatives

The most profound advances will likely emerge from a close integration of experimental and computational efforts. A holistic research program would involve:

DFT Calculations: Using Density Functional Theory (DFT) to model the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can provide a theoretical framework for understanding experimental observations and guiding future experimental design.

Mechanism Elucidation: Combining in situ spectroscopic data with computational modeling to propose and validate detailed reaction mechanisms. This dual approach provides a much more robust understanding than either method alone.

By pursuing these future research directions, the scientific community can systematically uncover the fundamental chemistry and potential applications of this compound, transforming it from a chemical curiosity into a valuable molecular entity.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-ethoxyphenyl methyl sulfide, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis of aryl sulfides like this compound often involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The chloro and ethoxy substituents influence reactivity: the electron-withdrawing chloro group activates the ring for SNAr, while the ethoxy group directs substitution via steric and electronic effects. To optimize regioselectivity:

- Use in situ protection of the ethoxy group to prevent undesired side reactions during sulfidation .

- Employ Pd-catalyzed coupling with methylthiol precursors under inert conditions (e.g., argon) to minimize oxidation of the sulfide group .

- Monitor reaction progress via TLC or HPLC (e.g., Chromolith® RP-18e column) to detect intermediates and adjust reaction time/temperature .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and 2D spectra (HSQC, HMBC) to confirm substituent positions. The methyl sulfide group ( ppm in ) and ethoxy protons ( ppm for CH, ppm for OCH) are key markers .

- HPLC : Use a Chromolith® Performance RP-18e column with UV detection (λ = 254 nm) to assess purity. Retention times can be cross-referenced with known chlorophenol derivatives .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. The chloro group increases toxicity, requiring fume hood use for synthesis and handling .

- Storage : Store in amber glass vials under inert gas (N) at 4°C to prevent sulfide oxidation .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to degrade reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. To mitigate:

- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d for polar intermediates, CDCl for non-polar derivatives) .

- Dynamic NMR : For tautomeric equilibria (e.g., thiol-thione), perform variable-temperature NMR to observe coalescence points .

- Cross-Validation : Compare data with computational models (DFT calculations for expected chemical shifts) .

Q. What experimental strategies are recommended for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze degradation products via LC-MS. Chlorophenol intermediates are likely due to C-S bond cleavage .

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biotic degradation. Monitor sulfate release via ion chromatography .

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna using OECD guidelines. Compare EC values with structurally similar chlorophenols .

Q. How can researchers design kinetic studies to evaluate the compound’s inhibitory activity against biological targets?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-LYTE® kinase assays) to measure IC values. The methyl sulfide group may act as a hydrogen-bond acceptor, influencing binding affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins (e.g., kinases). Adjust buffer pH to mimic physiological conditions .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis of key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.